Ethyl 2-bromo-5-chloropyridine-4-carboxylate
Overview
Description
Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an ethyl ester group at the 4-position. It is widely used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-5-chloropyridine-4-carboxylate typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-bromo-5-chloropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Reduction: Ethyl 2-bromo-5-chloropyridine-4-methanol.
Oxidation: Ethyl 2-bromo-5-chloropyridine-4-carboxylic acid.
Scientific Research Applications
Ethyl 2-bromo-5-chloropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory research.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-chloropyridine-4-carboxylate involves its interaction with various molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Ethyl 2-bromo-5-chloropyridine-4-carboxylate can be compared with other halogenated pyridine derivatives, such as:
- Ethyl 2-chloropyridine-4-carboxylate
- Ethyl 2-bromo-4-carboxypyridine
- Ethyl 2-fluoro-5-chloropyridine-4-carboxylate
Uniqueness
The unique combination of bromine and chlorine substituents in this compound imparts distinct chemical properties, making it particularly useful in specific synthetic applications. Its reactivity and ability to undergo various chemical transformations set it apart from other similar compounds.
By understanding the properties and applications of this compound, researchers can leverage its potential in various fields of science and industry.
Properties
IUPAC Name |
ethyl 2-bromo-5-chloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERNEAZUHJOWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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